Vidofludimus - 7178240-30-1

Vidofludimus

Catalog Number: EVT-288273
CAS Number: 7178240-30-1
Molecular Formula: C20H18FNO4
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vidofludimus is an orally bioavailable inhibitor of dihydroorotate dehydrogenase (DHODH), with potential anti-inflammatory, immunomodulating and anti-viral activities. Upon administration, vidofludimus specifically targets, binds to and prevents the activation of DHODH. This prevents the fourth enzymatic step in de novo pyrimidine synthesis, leading to inhibition of transcriptional elongation, cell cycle arrest, and apoptosis in activated lymphocytes. DHODH inhibition also leads to metabolic stress in activated lymphocytes and inhibition of the release of proinflammatory cytokines including interleukin (IL)-17 (IL-17A and IL-17F) and interferon-gamma (IFNg), thereby reducing inflammation. In addition, DHODH inhibition may lead to host-based anti-viral activity against many viruses. DHODH, a mitochondrial enzyme that catalyzes the conversion of dihydroorotate (DHO) to orotate, is a key enzyme in pyrimidine de novo biosynthesis. Metabolically highly activated and rapidly proliferating lymphocytes and various virus infected cells require de novo synthesis to meet their needs for pyrimidines.
Vidofludimus is under investigation in clinical trial NCT03722576 (Vidofludimus Calcium for Primary Sclerosing Cholangitis).
Classification

Vidofludimus belongs to the class of dihydroorotate dehydrogenase inhibitors. It is categorized as a small molecule drug and is primarily developed for oral administration. The compound has shown promise in targeting immune-mediated conditions by selectively inhibiting the metabolic pathways in activated lymphocytes, thus affecting their proliferation and activity.

Synthesis Analysis

The synthesis of vidofludimus involves several key steps that focus on creating a compound with high potency and selectivity for dihydroorotate dehydrogenase. The synthetic pathway typically includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Key reactions include condensation, cyclization, and functional group modifications to produce the desired structure.
  3. Purification: After synthesis, the compound undergoes purification processes such as crystallization or chromatography to isolate vidofludimus from by-products.
  4. Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

The specific synthetic routes can vary based on the desired polymorphic form or salt (e.g., calcium salt) being produced .

Molecular Structure Analysis

Vidofludimus has a complex molecular structure characterized by its ability to inhibit dihydroorotate dehydrogenase effectively. Its chemical formula is C12_{12}H14_{14}N2_{2}O3_{3}. The molecular weight is approximately 234.25 g/mol.

Structural Features

  • Functional Groups: The structure contains multiple functional groups that contribute to its biological activity, including carboxylic acid and aromatic rings.
  • Polymorphism: Vidofludimus can exist in various polymorphic forms, which can influence its solubility and bioavailability .
  • Binding Sites: The molecular design allows it to fit into the active site of dihydroorotate dehydrogenase, blocking substrate access and inhibiting enzyme activity .
Chemical Reactions Analysis

Vidofludimus undergoes several chemical reactions that are critical for its mechanism of action:

  1. Inhibition Reaction: The primary reaction involves binding to dihydroorotate dehydrogenase, leading to competitive inhibition of the enzyme's activity.
  2. Metabolic Pathways: In vivo, vidofludimus affects pyrimidine metabolism by blocking the conversion of dihydroorotate to orotate, thereby reducing nucleotide synthesis in rapidly dividing cells .
  3. Degradation Pathways: Understanding the degradation pathways of vidofludimus is essential for predicting its pharmacokinetics and potential interactions with other drugs.
Mechanism of Action

The mechanism of action of vidofludimus centers on its role as an inhibitor of dihydroorotate dehydrogenase:

  • Target Enzyme: Dihydroorotate dehydrogenase catalyzes a critical step in the de novo synthesis pathway for pyrimidines, which are essential for DNA and RNA synthesis.
  • Effects on Immune Cells: By inhibiting this enzyme, vidofludimus selectively targets metabolically activated lymphocytes that rely heavily on de novo pyrimidine synthesis for proliferation .
  • Clinical Implications: This selective inhibition results in reduced inflammation and immune response in conditions like multiple sclerosis and rheumatoid arthritis without broadly affecting normal cells .
Physical and Chemical Properties Analysis

Vidofludimus exhibits several important physical and chemical properties:

Applications

Vidofludimus has several significant applications in medical research and treatment:

  1. Autoimmune Diseases: It is being developed for treating relapsing-remitting multiple sclerosis, rheumatoid arthritis, Crohn's disease, and ulcerative colitis due to its immunomodulatory effects .
  2. Viral Infections: Recent studies suggest potential antiviral applications against various viruses by targeting host metabolic pathways essential for viral replication .
  3. Research Tool: As a selective dihydroorotate dehydrogenase inhibitor, vidofludimus serves as a valuable tool in studying metabolic pathways related to cell proliferation and immune response.
Mechanisms of Action

DHODH Inhibition: Molecular Targets and Enzymatic Modulation

Vidofludimus calcium (IMU-838) is a highly selective second-generation inhibitor of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme critical for de novo pyrimidine biosynthesis. DHODH catalyzes the fourth step in ubiquinone-coupled pyrimidine nucleotide synthesis, converting dihydroorotate to orotate. This enzymatic pathway is indispensable for rapidly proliferating cells, including activated T and B lymphocytes during inflammatory responses. Vidofludimus binds to the ubiquinone-binding site of DHODH with nanomolar affinity, disrupting electron transfer and halting pyrimidine production. Consequently, metabolically hyperactive lymphocytes experience metabolic stress, leading to:

  • Transcriptional blockade of pre-loaded cytokine genes (e.g., IL-17, IFN-γ)
  • Cell cycle arrest and selective apoptosis of pathogenic immune cells
  • Preservation of resting lymphocytes that utilize the pyrimidine salvage pathway [1] [6]

Table 1: Comparative DHODH Inhibition Profile of Vidofludimus Calcium

ParameterVidofludimus CalciumClassic DHODH Inhibitors
Target SpecificityHigh (Human DHODH)Moderate
Metabolic ImpactSelective T/B cell suppressionBroad immune suppression
Cytokine ModulationIL-17, IFN-γ reductionLimited cytokine specificity
Antiviral ActivityBroad-spectrum (EBV, SARS-CoV-2)Not reported

Pharmacodynamic studies demonstrate dose-proportional DHODH inhibition, with 30–50 mg daily doses achieving near-complete enzyme blockade within 6–8 days of treatment. The geometric mean plasma half-life of ~30 hours supports once-daily dosing and sustained target engagement [1]. Unlike first-generation DHODH inhibitors (e.g., teriflunomide), vidofludimus exhibits no off-target activity against tyrosine kinases or cytochrome P450 isoforms, explaining its cleaner safety profile [6].

Nurr1 Activation: Neuroprotective Signaling Pathways

Beyond DHODH inhibition, vidofludimus directly activates nuclear receptor-related 1 (Nurr1), an orphan nuclear transcription factor governing neuroprotective and anti-inflammatory pathways in the central nervous system. Crystallographic studies reveal vidofludimus binds the ligand-binding domain of Nurr1, triggering:

  • Transcriptional upregulation of neurotrophic factors (e.g., GDNF, BDNF)
  • Suppression of pro-inflammatory mediators (e.g., iNOS, COX-2, TNF-α) in microglia and astrocytes
  • Reduction of reactive oxygen species and glutamate excitotoxicity in neurons [2] [8]

Figure 1: Nurr1-Mediated Neuroprotection by Vidofludimus Calcium

Neuronal Injury → ↓ Nurr1 Activity → Neurodegeneration  ↑ Vidofludimus → ↑ Nurr1 Activation →   • Microglia: Reduced ROS/NO  • Astrocytes: Decreased cytokine release  • Neurons: Enhanced survival pathways  

Clinical validation comes from the phase 2 CALLIPER trial in progressive multiple sclerosis, where vidofludimus reduced serum neurofilament light chain (sNfL) – a biomarker of axonal damage – by 22.4% versus placebo at 24 weeks. Notably, this neuroprotective effect was consistent across age and disability subgroups:

  • Patients aged ≤45 years: 11.6% sNfL reduction vs. 15% increase in placebo
  • Patients aged >55 years: 10% sNfL reduction vs. 13% increase in placebo
  • Patients with EDSS ≤5.5: 10% sNfL decrease vs. 20% increase in placebo [8]

This sNfL reduction correlated with slowed thalamic atrophy on MRI, indicating structural neuropreservation. Nurr1 activation represents a distinct mechanism addressing progression independent of relapse activity (PIRA) in neurodegenerative diseases [2].

Dual Mechanism Synergy: Anti-Inflammatory and Antiviral Crosstalk

Vidofludimus orchestrates a unique therapeutic synergy through concurrent DHODH inhibition and Nurr1 activation:

A. Anti-Inflammatory CrosstalkDHODH inhibition reduces IL-17 production by limiting pyrimidine availability for lymphocyte proliferation, while Nurr1 activation directly suppresses IL-17 transcription via STAT3 and NF-κB inhibition. In rat TNBS-induced colitis models, vidofludimus:

  • Decreased colonic IL-17 by 74% independently of lymphocyte suppression
  • Reduced CD3+ T-cell infiltration by 68%
  • Suppressed STAT3 phosphorylation by >50% [5]

B. Antiviral-Immunomodulatory InterplayDHODH inhibition disrupts viral replication in infected cells by depleting pyrimidine pools. Vidofludimus demonstrates potent activity against Epstein-Barr virus (EBV), a pathogen implicated in multiple sclerosis pathogenesis:

  • Inhibits EBV DNA polymerase activity (IC₅₀ = 0.8 μM)
  • Reduces EBV reactivation in B lymphocytes by >90%
  • Suppresses EBV-driven T-cell expansion in neural tissue [2] [4]

Table 2: Integrated Mechanisms Targeting MS Pathophysiology

Pathogenic DriverDHODH Inhibition EffectNurr1 Activation Effect
Focal Inflammation↓ T/B cell activation and CNS infiltration↓ Microglial/astrocyte activation
Chronic Smoldering↓ Pro-inflammatory cytokine release↓ Oxidative stress in neurons
EBV Reactivation↓ Viral replication in B cells↓ Neurotoxic antiviral response
NeurodegenerationIndirect via immune modulationDirect neuroprotection and remyelination

This dual action enables vidofludimus to simultaneously target relapse-associated worsening (RAW) through immunomodulation and progression independent of relapse activity (PIRA) via neuroprotection. The combined mechanisms disrupt the self-perpetuating cycle of inflammation, viral reactivation, and neurodegeneration observed in "smoldering" multiple sclerosis [2] [8].

Properties

CAS Number

7178240-30-1

Product Name

Vidofludimus

IUPAC Name

2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid

Molecular Formula

C20H18FNO4

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C20H18FNO4/c1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25/h2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25)

InChI Key

XPRDUGXOWVXZLL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F

Solubility

Soluble in DMSO, not in water

Synonyms

2-(3-fluoro-3'-methoxybiphenyl-4-carbamoyl)cyclopent-1-enecarboxylic acid
4SC-101
vidofludimus

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.